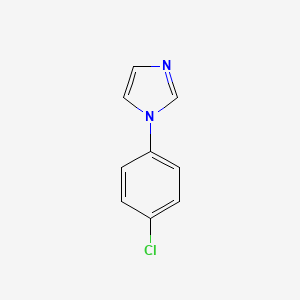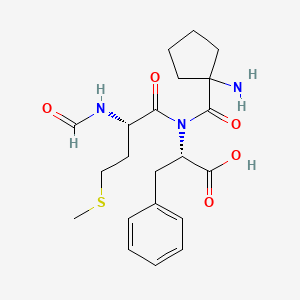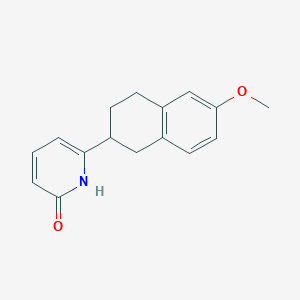
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one is an organic compound that belongs to the class of naphthylpyridones This compound is characterized by the presence of a tetrahydronaphthalene ring system substituted with a methoxy group and a pyridone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 6-methoxy-2-naphthol, undergoes hydrogenation to form 6-methoxy-1,2,3,4-tetrahydronaphthalene.
Pyridone Ring Formation: The tetrahydronaphthalene intermediate is then subjected to a cyclization reaction with a suitable pyridine derivative under acidic or basic conditions to form the pyridone ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridone ring to a pyridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyridone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products Formed
Oxidation: Quinones, naphthoquinones, and other oxidized derivatives.
Reduction: Reduced forms of the pyridone ring, such as pyridine derivatives.
Substitution: Functionalized naphthylpyridones with various substituents.
科学研究应用
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
6-Methoxy-2-naphthol: A precursor in the synthesis of 6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one.
2-Naphthylamine: Another naphthalene derivative with different functional groups.
1,2,3,4-Tetrahydro-2-naphthylamine: A structurally related compound with an amine group instead of a pyridone ring.
Uniqueness
This compound is unique due to its combination of a tetrahydronaphthalene ring system with a methoxy group and a pyridone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
93008-89-0 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C16H17NO2/c1-19-14-8-7-11-9-13(6-5-12(11)10-14)15-3-2-4-16(18)17-15/h2-4,7-8,10,13H,5-6,9H2,1H3,(H,17,18) |
InChI 键 |
ZJPDJIYPZYRXEC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(CC2)C3=CC=CC(=O)N3)C=C1 |
规范 SMILES |
COC1=CC2=C(CC(CC2)C3=CC=CC(=O)N3)C=C1 |
Key on ui other cas no. |
93008-89-0 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


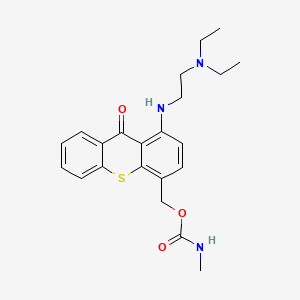
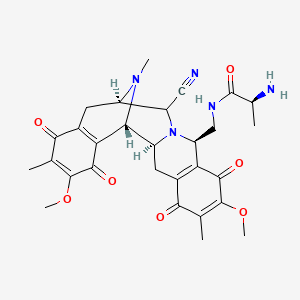
![2-Benzyl-3-[ethoxy(hydroxy)phosphoryl]propanoic acid](/img/structure/B1196886.png)
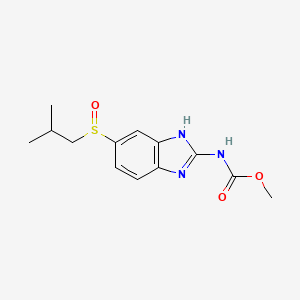


![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)
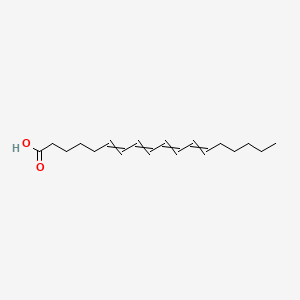
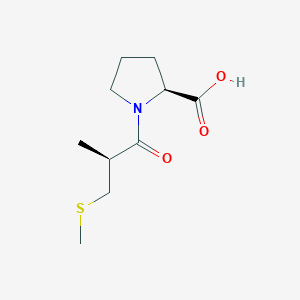
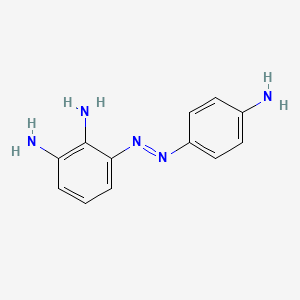
![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)

